Comprehensive Spectroscopic Characterization of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
Comprehensive Spectroscopic Characterization of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
A Technical Guide for Structural Elucidation and Analytical Validation
Executive Summary
The thieno[3,2-b]pyrrole scaffold is a privileged heterocycle in modern medicinal chemistry, serving as a core pharmacophore in the development of D-amino acid oxidase inhibitors[1] and potent anti-parasitic agents targeting Giardia duodenalis[2]. Among its derivatives, 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 332099-33-9) represents a critical synthetic intermediate and active pharmaceutical ingredient (API) building block[3].
This whitepaper provides an in-depth, self-validating framework for the spectroscopic elucidation of this molecule. By moving beyond simple data reporting, this guide explains the causality behind the spectroscopic behaviors—detailing how the electron-withdrawing chlorine atom and the conjugated carboxylic acid dictate the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles.
Mechanistic & Structural Overview
To accurately interpret the spectroscopic data of 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, one must first map its electronic environment. The molecule consists of an electron-rich pyrrole ring fused to a thiophene ring.
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The C-3 Position: The substitution of a chlorine atom at C-3 introduces a strong inductive electron-withdrawing effect (-I), which deshields the adjacent protons on the thiophene ring.
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The C-5 Position: The carboxylic acid group at C-5 provides an extended conjugation system that alters both the infrared stretching frequencies and the acidity of the pyrrole N-H proton[4].
Orthogonal workflow for the spectroscopic structural elucidation of the thienopyrrole scaffold.
Causality in Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR)
The choice of DMSO-d6 for NMR acquisition is not merely a solubility requirement; it is a mechanistic necessity. The highly polar carboxylic acid at C-5 and the pyrrole N-H at position 4 engage in strong intermolecular hydrogen bonding. Non-polar solvents (like CDCl3) would lead to severe line broadening due to dynamic aggregation. DMSO-d6 disrupts these aggregates, locking the exchangeable protons into sharp, resolvable resonances[2].
The chemical shift of the thiophene proton (H-2) is driven by the anisotropic deshielding of the adjacent C-3 chlorine atom. Chlorine's inductive electron withdrawal (-I effect) overrides its resonance donation (+M effect) at this ortho-like position, pushing the H-2 resonance downfield to approximately 7.65 ppm. Conversely, H-6 (~7.05 ppm) is shielded by the electron-rich pyrrole ring but experiences a counteracting pull from the C-5 carboxylic acid[4].
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in negative mode is explicitly selected due to the inherent acidity of the C-5 carboxylic acid (pKa ~ 4.5). Deprotonation is highly efficient, yielding a robust [M-H]⁻ precursor ion[2].
The presence of the chlorine atom at C-3 provides a built-in validation mechanism: the natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates a strict 3:1 ratio between the m/z 199.9579 and 201.9550 peaks. Any deviation from this ratio immediately signals isobaric interference or sample contamination[5]. During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of CO₂ (44 Da), a hallmark of aromatic carboxylic acids.
Proposed ESI- MS/MS collision-induced dissociation (CID) fragmentation pathway.
Fourier-Transform Infrared Spectroscopy (FT-IR)
In the solid-state FT-IR spectrum, the defining feature is the massive, broad absorption band stretching from 3300 to 2500 cm⁻¹. This causality stems from the O-H stretching vibration of the carboxylic acid, which forms stable hydrogen-bonded dimers in the crystal lattice. The C=O stretch is shifted to a lower frequency (~1665 cm⁻¹) compared to isolated aliphatic acids (~1710 cm⁻¹) due to extended conjugation with the thieno[3,2-b]pyrrole core, which increases the single-bond character of the carbonyl group[4].
Tabulated Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source / Rationale |
| Chemical Formula | C₇H₄ClNO₂S | Exact empirical formula[6] |
| Molecular Weight | 201.63 g/mol | Isotopic average[6] |
| Exact Mass | 200.9651 Da | Monoisotopic mass |
| CAS Registry Number | 332099-33-9 | Standardized identifier[3] |
Table 2: ¹H and ¹³C NMR Assignments (400/100 MHz, DMSO-d6)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Integration | ¹³C Chemical Shift (δ, ppm) |
| C-5 (COOH) | 12.85 | br s, 1H (Exchangeable) | 162.5 (C=O) |
| N-4 (NH) | 12.05 | br s, 1H (Exchangeable) | - |
| C-2 (Thiophene) | 7.65 | s, 1H | 124.0 |
| C-6 (Pyrrole) | 7.05 | d, J = 2.0 Hz, 1H | 106.5 |
| C-3 (C-Cl) | - | - | 115.0 |
| Bridgeheads | - | - | 128.5 (C-3a), 140.0 (C-6a) |
Table 3: ATR-FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Type |
| 3350 | Medium, Sharp | Pyrrole N-H stretch |
| 3300 - 2500 | Strong, Broad | Carboxylic acid O-H stretch (H-bonded dimer) |
| 1665 | Strong, Sharp | Conjugated C=O stretch |
| 1530, 1420 | Medium | Aromatic C=C and C=N ring stretches |
| 745 | Strong | C-Cl stretch |
Table 4: HRMS Data (ESI, Negative Mode)
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance |
| [M-H]⁻ (³⁵Cl) | 199.9579 | 199.9582 | < 2.0 | 100% |
| [M-H]⁻ (³⁷Cl) | 201.9550 | 201.9553 | < 2.0 | ~32% |
| [M-H-CO₂]⁻ | 155.9681 | 155.9685 | < 3.0 | Variable (CID dependent) |
Self-Validating Experimental Protocols
A self-validating protocol ensures that generated data includes internal checks for accuracy, eliminating false positives and instrumental drift.
Quantitative NMR (qNMR) Protocol
To ensure absolute trustworthiness, this protocol employs internal referencing and strict thermal controls.
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Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 600 µL of anhydrous DMSO-d6 containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Thermal Equilibration: Insert the sample into the NMR probe and hold at 298.0 K for exactly 10 minutes prior to tuning. Causality: This prevents convection currents that distort lineshape and integration accuracy.
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Tuning and Matching: Automatically tune the probe to the specific impedance of the sample to maximize the signal-to-noise ratio (SNR).
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Acquisition: Acquire ¹H spectra with a relaxation delay (D1) of 5 seconds to ensure complete relaxation of the quaternary carbons and exchangeable protons.
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Self-Validation Check: The spectrum is only deemed valid if the TMS peak is locked exactly at 0.00 ppm with a linewidth at half-height (FWHM) of <1.0 Hz. The integral ratio of H-2 to H-6 must be exactly 1.00 ± 0.02.
Lock-Mass Corrected HRMS Protocol
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Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to stabilize the electrospray plume.
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Lock-Mass Infusion: Continuously infuse Leucine Enkephalin (m/z 554.2615 in ESI-) via a secondary reference sprayer.
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Acquisition: Operate the Time-of-Flight (TOF) analyzer in negative ion mode, scanning from m/z 50 to 500.
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Self-Validation Check: The instrument software must dynamically correct the mass axis using the lock-mass. The data is valid only if the mass error of the [M-H]⁻ ion is < 5 ppm and the ³⁵Cl/³⁷Cl isotopic pattern matches the theoretical model with >95% fidelity.
ATR-FTIR Protocol
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Background Calibration: Prior to sample loading, collect 32 background scans of the clean, empty diamond ATR crystal to account for atmospheric H₂O and CO₂.
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System Suitability: Scan a standard polystyrene film. The system is valid only if the reference peak is detected at 1601 ± 1 cm⁻¹.
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Sample Acquisition: Place 2-3 mg of the solid compound onto the crystal. Apply consistent pressure using the ATR anvil. Collect 32 scans at a resolution of 4 cm⁻¹.
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Self-Validation Check: The baseline must be flat, and the maximum absorbance should not exceed 1.2 AU to prevent detector saturation and peak distortion.
Sources
- 1. US20080058395A1 - Fused heterocyclic inhibitors of D-amino acid oxidase - Google Patents [patents.google.com]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. nextsds.com [nextsds.com]
- 4. 4H-thieno(3,2-b)pyrrole-5-carboxylic acid | C7H5NO2S | CID 4961254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:332099-33-9 | 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Chemsrc [chemsrc.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
